Cas no 1946813-01-9 (1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)
1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-
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- Inchi: 1S/C12H8ClF3N2O2/c13-8-3-1-7(2-4-8)5-18-6-9(11(19)20)10(17-18)12(14,15)16/h1-4,6H,5H2,(H,19,20)
- InChI Key: QJPIIUDLFZZVEY-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(Cl)C=C2)C=C(C(O)=O)C(C(F)(F)F)=N1
1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB503337-100 mg |
1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1946813-01-9 | 100MG |
€253.70 | 2022-03-01 | ||
| abcr | AB503337-250 mg |
1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1946813-01-9 | 250MG |
€343.00 | 2022-03-01 | ||
| abcr | AB503337-500 mg |
1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1946813-01-9 | 500MG |
€475.60 | 2022-03-01 | ||
| abcr | AB503337-1 g |
1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1946813-01-9 | 1g |
€609.00 | 2022-03-01 |
1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Research Briefing on 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1946813-01-9)
1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1946813-01-9) is a pyrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. This research briefing aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.
The compound's unique structure, featuring a trifluoromethyl group and a chlorobenzyl moiety, contributes to its distinct physicochemical properties and biological interactions. Recent synthetic methodologies have optimized the production of 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with emphasis on yield improvement and environmental sustainability. Advances in catalytic processes and green chemistry approaches have been particularly noteworthy in this context.
In terms of biological activity, recent in vitro studies have demonstrated the compound's potential as a modulator of specific enzymatic pathways. Notably, research has highlighted its inhibitory effects on cyclooxygenase-2 (COX-2) and its interactions with various kinase targets. These findings suggest potential applications in the treatment of inflammatory diseases and certain cancer types. However, further in vivo studies are required to fully elucidate its pharmacokinetic and pharmacodynamic profiles.
Structural-activity relationship (SAR) studies have provided valuable insights into the compound's pharmacophore, revealing how modifications to its core structure can enhance potency and selectivity. Computational modeling and molecular docking simulations have complemented these experimental approaches, offering predictions about the compound's binding modes with biological targets. These integrated methodologies represent a promising direction for future research on this and related pyrazole derivatives.
The safety profile and toxicological aspects of 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have also been subjects of recent investigation. Preliminary toxicology screenings indicate acceptable safety margins for further development, though comprehensive studies addressing long-term effects and potential metabolites are still ongoing. These assessments are crucial for determining the compound's suitability as a lead candidate in drug discovery pipelines.
In conclusion, 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1946813-01-9) represents a promising chemical entity with multiple potential therapeutic applications. Continued research efforts focusing on its optimization, mechanism elucidation, and preclinical evaluation are warranted to fully exploit its medicinal potential. The compound serves as an excellent example of how strategic molecular design can yield bioactive molecules with diverse pharmacological properties.
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